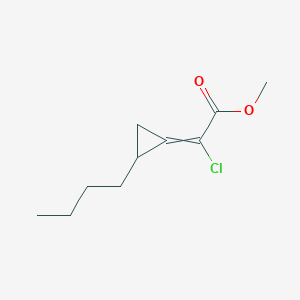
Methyl (2-butylcyclopropylidene)(chloro)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-butylcyclopropylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular compound features a cyclopropylidene ring, a butyl group, and a chloroacetate moiety, making it a unique and interesting molecule for study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-butylcyclopropylidene)(chloro)acetate can be achieved through several methods. One common approach involves the esterification of chloroacetic acid with methanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures (105-110°C) with continuous stirring to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions can significantly enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl (2-butylcyclopropylidene)(chloro)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding alcohol and acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed with sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Various substituted esters.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Hydrolysis: Methanol and chloroacetic acid.
科学的研究の応用
Methyl (2-butylcyclopropylidene)(chloro)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Methyl (2-butylcyclopropylidene)(chloro)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The cyclopropylidene ring and butyl group may also contribute to its overall activity by influencing its binding affinity and specificity to target molecules.
類似化合物との比較
Similar Compounds
Methyl chloroacetate: Similar in structure but lacks the cyclopropylidene and butyl groups.
Ethyl chloroacetate: Similar ester but with an ethyl group instead of a methyl group.
Butyl chloroacetate: Contains a butyl group but lacks the cyclopropylidene ring.
Uniqueness
Methyl (2-butylcyclopropylidene)(chloro)acetate is unique due to its combination of a cyclopropylidene ring, a butyl group, and a chloroacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
89879-14-1 |
|---|---|
分子式 |
C10H15ClO2 |
分子量 |
202.68 g/mol |
IUPAC名 |
methyl 2-(2-butylcyclopropylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H15ClO2/c1-3-4-5-7-6-8(7)9(11)10(12)13-2/h7H,3-6H2,1-2H3 |
InChIキー |
XCSQJWDQSALDOX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC1=C(C(=O)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


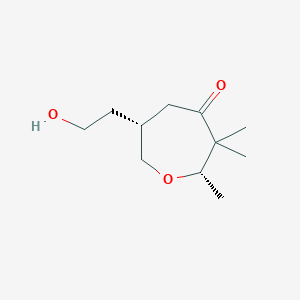
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)


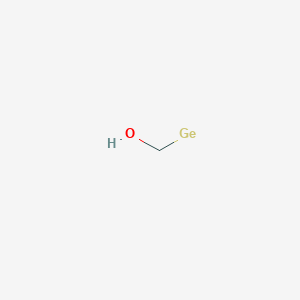
![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
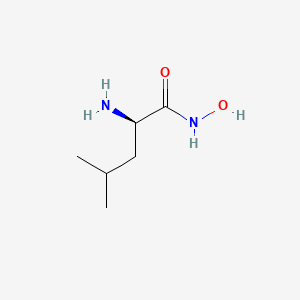
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
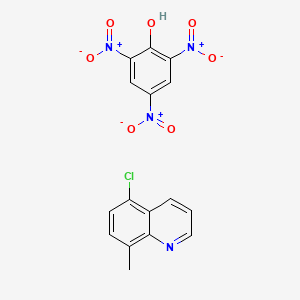

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14399230.png)
![[(1R,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol;methanesulfonic acid](/img/structure/B14399241.png)
